(2Z)-2-(5-bromo-2-methoxybenzylidene)-2H-1,4-benzothiazin-3(4H)-one
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Overview
Description
(2Z)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE is a synthetic organic compound that belongs to the class of benzothiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 2-aminothiophenol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazines depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
In biological research, it is studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine
The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry
In the industrial sector, it may be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2Z)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of benzothiazine derivatives.
5-Bromo-2-methoxybenzaldehyde: A key starting material for the synthesis of the target compound.
3,4-Dihydro-2H-1,4-benzothiazine: A core structure shared with the target compound.
Uniqueness
(2Z)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C16H12BrNO2S |
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Molecular Weight |
362.2 g/mol |
IUPAC Name |
(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C16H12BrNO2S/c1-20-13-7-6-11(17)8-10(13)9-15-16(19)18-12-4-2-3-5-14(12)21-15/h2-9H,1H3,(H,18,19)/b15-9- |
InChI Key |
CIZRUWKDXRYISN-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)NC3=CC=CC=C3S2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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